Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Shorter Chain Analogs
The compound (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid exhibits a calculated LogP of 3.5 [1]. This value is significantly higher than that of unsubstituted cinnamic acid (LogP ≈ 2.1) and p-methoxycinnamic acid (LogP ≈ 2.3) [2], indicating a substantial increase in lipophilicity conferred by the 3-methylbutoxy group. This elevated LogP suggests improved membrane permeability and potential for enhanced bioavailability in biological assays compared to less lipophilic cinnamic acid derivatives [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.5 (calculated XLogP3) |
| Comparator Or Baseline | Cinnamic acid (LogP ≈ 2.1); p-Methoxycinnamic acid (LogP ≈ 2.3) |
| Quantified Difference | +1.4 over cinnamic acid; +1.2 over p-methoxycinnamic acid |
| Conditions | In silico prediction (XLogP3) |
Why This Matters
The increased lipophilicity directly influences the compound's suitability for cell-based assays, in vivo studies, and formulation development, where membrane permeability is a critical parameter.
- [1] Chem960. (n.d.). 20718-99-4 (2-氨基-6-硝基苯并噻唑,(2E)-3-4-(3-Methylbutoxy)phenylacrylic acid). Retrieved April 21, 2026, from https://m.chem960.com/cas/20718994/ View Source
- [2] PubChem. (n.d.). Cinnamic acid. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/Cinnamic-acid View Source
- [3] PubChem. (n.d.). 4-Methoxycinnamic acid. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxycinnamic-acid View Source
